Bis(2-aminobenzeneselenolato-N,Se)zinc
Description
Structure
2D Structure
Properties
CAS No. |
15615-72-2 |
|---|---|
Molecular Formula |
C12H12N2Se2Zn |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
zinc;2-aminobenzeneselenolate |
InChI |
InChI=1S/2C6H7NSe.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
BGMNYEZXBQQSKU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)[Se-].C1=CC=C(C(=C1)N)[Se-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Aminobenzeneselenolato N,se Zinc
Precursor Synthesis and Ligand Preparation
The primary precursor for the ligand is 2-aminobenzeneselenol. This compound is typically generated in situ from its more stable disulfide analogue, bis(2-aminophenyl) diselenide, due to the high reactivity and susceptibility to oxidation of the selenol group.
The synthesis of bis(2-aminophenyl) diselenide can be achieved through a multi-step process, often starting from a commercially available substituted aniline (B41778). A common route involves the diazotization of 2-nitroaniline, followed by reaction with a selenium source and subsequent reduction of the nitro groups to amino groups.
Once bis(2-aminophenyl) diselenide is obtained, the 2-aminobenzeneselenol ligand can be generated immediately prior to the complexation reaction. A prevalent method for the in situ generation of selenols from diselenides is through reduction. A variety of reducing agents can be employed for this purpose, with hypophosphorous acid (H₃PO₂) being a notable example. researchgate.net The reduction cleaves the Se-Se bond in the diselenide, yielding two equivalents of the desired 2-aminobenzeneselenol.
Alternatively, for metathesis reactions, the lithium salt of the ligand, lithium 2-aminobenzeneselenolate, would be the key intermediate. This could be prepared by the reaction of 2-aminobenzeneselenol with a strong lithium base, such as n-butyllithium. However, given the propensity of the selenol to be generated in situ, direct deprotonation of the freshly prepared selenol in the reaction mixture is a more likely pathway.
| Precursor/Ligand | Starting Material | Key Reagents |
|---|---|---|
| Bis(2-aminophenyl) diselenide | 2-Nitroaniline | NaNO₂, Se, Reducing agent (e.g., Na₂S₂O₄) |
| 2-Aminobenzeneselenol | Bis(2-aminophenyl) diselenide | Reducing agent (e.g., H₃PO₂) |
| Lithium 2-aminobenzeneselenolate | 2-Aminobenzeneselenol | n-Butyllithium |
General Synthetic Routes for Zinc Selenolato Complexes
The formation of zinc selenolato complexes, including the target compound Bis(2-aminobenzeneselenolato-N,Se)zinc, is anticipated to proceed through well-established coordination chemistry pathways.
Metathesis reactions represent a primary and highly effective route for the synthesis of zinc selenolates. This method involves the reaction of a zinc salt, typically a zinc halide like zinc chloride (ZnCl₂), with a stoichiometric amount of a selenolate salt. In the context of synthesizing this compound, the reaction would likely involve the lithium salt of the 2-aminobenzeneselenol ligand.
The general reaction can be represented as:
ZnX₂ + 2 Li(Se-R-NH₂) → Zn(Se-R-NH₂)₂ + 2 LiX
where X is a halide and R represents the benzene (B151609) ring. The driving force for this reaction is often the formation of a stable salt, such as lithium chloride, which can precipitate from the reaction mixture, facilitating product isolation. The 2-aminobenzeneselenolato ligand is expected to act as a bidentate chelating agent, coordinating to the zinc center through both the selenium and the nitrogen atoms, as indicated by the "-N,Se" nomenclature.
A similar approach has been successfully employed for the synthesis of other zinc selenolato complexes with internally functionalized ligands, such as [Zn(SeCH₂CH₂NMe₂)₂], which was prepared from the reaction of Zn(OAc)₂·2H₂O and the sodium salt of the corresponding selenol. researchgate.net This suggests that zinc acetate (B1210297) could also serve as a suitable zinc precursor.
| Zinc Precursor | Ligand Precursor | Typical Solvent |
|---|---|---|
| Zinc Chloride (ZnCl₂) | Lithium 2-aminobenzeneselenolate | Tetrahydrofuran (B95107) (THF), Diethyl ether |
| Zinc Acetate (Zn(OAc)₂) | Sodium 2-aminobenzeneselenolate | Ethanol (B145695), Methanol (B129727) |
While metathesis is a dominant synthetic strategy, other methods have been developed for the synthesis of zinc chalcogenolate complexes and related materials. These alternative pathways could potentially be adapted for the synthesis of this compound.
One such alternative involves the direct reaction of a zinc alkyl or zinc amide with the protonated ligand. For instance, diethylzinc (B1219324) (ZnEt₂) or bis(trimethylsilyl)amidozinc ([Zn{N(SiMe₃)₂}₂]) can react with a protonated selenol, leading to the elimination of ethane (B1197151) or hexamethyldisilazane, respectively, and the formation of the zinc selenolate complex.
Another approach could be the oxidative addition of a diselenide to a low-valent zinc species. However, stable low-valent zinc reagents are less common. A more plausible alternative is the direct reaction of elemental zinc with the diselenide under specific conditions, although this is less frequently employed for the synthesis of discrete molecular complexes.
Furthermore, electrochemical methods have been utilized for the synthesis of some metal chalcogenolates. This involves the electrochemical oxidation of a zinc anode in the presence of the selenol or diselenide in a suitable electrolyte solution.
Optimization of Reaction Conditions for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target complex. While specific studies on the optimization of the synthesis of this compound are not available, general principles derived from the synthesis of related zinc coordination complexes can be applied.
Stoichiometry: The molar ratio of the zinc salt to the selenolate ligand is a critical parameter. For the synthesis of a bis-ligand complex, a 1:2 molar ratio of zinc precursor to the selenol or its salt is typically employed. Using an excess of the ligand could lead to the formation of anionic zincate complexes, while an excess of the zinc salt might result in incomplete reaction or the formation of mono-ligated species.
Solvent: The choice of solvent is paramount as it influences the solubility of the reactants and products, and can affect the reaction rate and mechanism. For metathesis reactions involving lithium salts, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to solvate the lithium cation and promote the reaction. For reactions involving zinc acetate, alcoholic solvents such as ethanol or methanol are often suitable. The solvent's polarity and coordinating ability can impact the stability of intermediates and the final product's structure.
Temperature: The reaction temperature can significantly affect the rate of reaction and the stability of the product. Many metathesis reactions for the formation of zinc selenolates are carried out at room temperature or with gentle heating. Higher temperatures might be required to drive the reaction to completion but could also lead to decomposition of the product, especially given the sensitivity of the selenol ligand.
Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting materials. This is typically monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture over time.
Atmosphere: Due to the air-sensitive nature of the selenol ligand, it is crucial to carry out the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium center.
| Parameter | Considerations | Typical Range/Condition |
|---|---|---|
| Stoichiometry (Zn:Ligand) | To form the bis-ligand complex | 1:2 |
| Solvent | Solubility of reactants, inertness | THF, Diethyl ether, Ethanol, Methanol |
| Temperature | Reaction rate vs. product stability | 0 °C to reflux temperature of the solvent |
| Reaction Time | Ensure complete reaction | 2 - 24 hours |
| Atmosphere | Prevent oxidation of the selenol | Inert (Nitrogen or Argon) |
Structural Elucidation and Molecular Architecture of Bis 2 Aminobenzeneselenolato N,se Zinc
Crystallographic Analysis of Bis(2-aminobenzeneselenolato-N,Se)zinc
Detailed crystallographic studies, which are foundational for understanding the precise arrangement of atoms in a crystalline solid, have not been reported for this compound. Consequently, information on its solid-state characteristics is unavailable.
Solid-State Monomeric Characterization
There are no published single-crystal X-ray diffraction studies to confirm the monomeric nature of this compound in the solid state. Such an analysis would provide unequivocal proof of the individual molecular units and their packing within the crystal lattice.
Coordination Geometry Around the Zinc Center
The coordination geometry of the central zinc atom in this complex has not been experimentally determined. Key parameters such as bond lengths between the zinc atom and the nitrogen and selenium atoms of the ligands, as well as the bond angles defining the shape of the coordination sphere, are not documented in the available literature.
Helical Chirality and Enantiomeric Purity Determination
There is no available research on the potential helical chirality of this compound. Studies that would investigate the presence of enantiomers and determine the enantiomeric purity of synthesized samples have not been published.
Solution-State Structural Investigations
The behavior and structure of this compound in solution also remain unexplored in the scientific literature. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), which could shed light on its solution-state structure, are not reported.
Retention of Helical Structure in Solution
Given the absence of evidence for a helical structure in the solid state, there are consequently no studies on the retention of such a structure in solution.
Lack of Specific Research Data Hinders Detailed Analysis of this compound in Solution
The intended article section, "3.2.2. Dynamic Behavior and Isomerism in Solution," requires in-depth experimental and computational data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR studies. This type of analysis is crucial for understanding the potential for different isomeric forms of the complex in solution and the dynamic processes that may interconvert them. However, no published studies containing this specific information for this compound could be located.
While general principles of isomerism in coordination chemistry are well-established, and studies on other zinc complexes with nitrogen and selenium donor ligands exist, direct extrapolation of these findings to the specific case of this compound would be speculative and would not meet the required standard of scientific accuracy. The creation of detailed research findings and data tables, as requested, is therefore not possible without access to primary research data that appears to be currently unavailable in the public domain.
Consequently, the generation of an article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be fulfilled at this time due to the absence of the necessary scientific research and supporting data.
Spectroscopic Characterization Techniques and Interpretations for Bis 2 Aminobenzeneselenolato N,se Zinc
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of Bis(2-aminobenzeneselenolato-N,Se)zinc in solution. By analyzing the spectra of different nuclei, including ¹H, ¹³C, and ⁷⁷Se, detailed information about the chemical environment of each atom can be obtained.
The ¹H NMR spectrum of this compound is expected to be dominated by signals arising from the aromatic protons of the 2-aminobenzeneselenolato ligands. The coordination of the ligand to the zinc center influences the electron density of the aromatic ring, leading to shifts in the proton resonances compared to the free ligand. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between adjacent protons. The protons of the amino group (-NH₂) would also give rise to a characteristic signal, which may be broadened due to quadrupole effects from the nitrogen atom and potential proton exchange.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic C-H | 6.5 - 7.5 | Multiplet | 7.0 - 8.0 |
| Amino N-H | 4.0 - 5.5 | Broad Singlet | - |
Note: The expected chemical shifts are based on analogous zinc complexes and related aromatic amines.
The ¹³C NMR spectrum provides information about the carbon framework of the complex. The spectrum would show distinct signals for each chemically non-equivalent carbon atom in the 2-aminobenzeneselenolato ligand. The carbon atom bonded to the selenium (C-Se) and the carbon atom bonded to the nitrogen (C-N) are expected to show significant shifts upon coordination to the zinc atom. The chemical shifts of the other aromatic carbons would also be affected, providing further evidence of complex formation.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Se | 120 - 130 |
| Aromatic C-N | 145 - 155 |
| Aromatic C-H | 115 - 135 |
Note: The expected chemical shifts are based on data for related aromatic selenols and aniline (B41778) derivatives.
⁷⁷Se NMR spectroscopy is a particularly informative technique for studying selenium-containing compounds. The ⁷⁷Se nucleus has a spin of 1/2 and a wide range of chemical shifts, making it very sensitive to the local electronic environment. The coordination of the selenium atom to the zinc center in this compound is expected to cause a significant downfield shift in the ⁷⁷Se resonance compared to the free 2-aminobenzeneselenol ligand. This shift provides direct evidence of the Zn-Se bond formation.
Expected ⁷⁷Se NMR Data for this compound
| Selenium Environment | Expected Chemical Shift (δ, ppm) |
| Zn-Se | 300 - 500 |
Note: The expected chemical shift is based on the known ranges for organoselenium compounds and their metal complexes.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups and to probe the nature of the coordination bonds within the complex. The vibrational frequencies of specific bonds provide a fingerprint of the molecule.
The formation of coordinate bonds between the zinc ion and the nitrogen and selenium atoms of the ligands results in the appearance of new vibrational bands in the far-infrared region of the spectrum. The stretching vibrations of the Zn-N and Zn-Se bonds are of particular interest. These bands are typically found at low frequencies and can be used to confirm the coordination of the ligand to the metal center. The N-H stretching vibration of the amino group and the various C-H and C=C stretching and bending vibrations of the aromatic ring would also be present in the mid-infrared region.
Expected IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| ν(N-H) | 3300 - 3500 |
| ν(C-H) aromatic | 3000 - 3100 |
| ν(C=C) aromatic | 1450 - 1600 |
| ν(Zn-N) | 400 - 500 |
| ν(Zn-Se) | 200 - 300 |
Note: The expected frequency ranges are based on literature values for similar metal-ligand vibrations in zinc complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* transitions within the aromatic system of the 2-aminobenzeneselenolato ligand. Coordination to the zinc ion can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of these bands. Additionally, ligand-to-metal charge transfer (LMCT) bands may be observed.
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax, nm) |
| π → π | 250 - 300 |
| n → π | 320 - 380 |
Note: The expected wavelength ranges are based on the electronic spectra of related aromatic compounds and their metal complexes.
Electronic Transitions and Solution Behavior
The electronic absorption spectrum of a coordination complex reveals information about the electronic transitions between molecular orbitals. In the case of this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the aromatic ligand and the metal-ligand charge transfer.
The ligand, 2-aminobenzeneselenol, contains a phenyl ring, an amino group (-NH2), and a selenol group (-SeH). These functional groups give rise to π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons of the nitrogen and selenium atoms. Upon coordination to the zinc(II) ion, the energies of these transitions are altered.
The formation of the zinc complex introduces new electronic transitions, specifically ligand-to-metal charge transfer (LMCT) bands. Given that zinc(II) has a d10 electronic configuration, d-d transitions are not possible. Therefore, the spectrum in the visible region would be dominated by charge transfer bands. The interaction between the selenium and nitrogen donor atoms and the zinc center can be monitored by observing shifts in the absorption maxima compared to the free ligand.
The solution behavior of this compound can be investigated by recording its UV-Vis spectra in solvents of varying polarity. Solvatochromism, a change in the color of a solution with a change in solvent polarity, would indicate a change in the electronic distribution in the ground and excited states of the complex. However, specific experimental data on the electronic transitions and solution behavior of this compound are not extensively detailed in publicly available scientific literature, limiting a more in-depth discussion of its solvatochromic properties.
| Expected Electronic Transitions for this compound |
| Transition Type |
| π → π* (aromatic system) |
| n → π* (N, Se lone pairs) |
| Ligand-to-Metal Charge Transfer (LMCT) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C12H12N2Se2Zn, the expected molecular weight is approximately 407.57 g/mol , considering the most abundant isotopes of the constituent elements (12C, 1H, 14N, 80Se, and 64Zn).
The mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to this mass. The isotopic pattern of this peak would be complex and characteristic, reflecting the natural isotopic abundances of zinc and selenium. Zinc has five stable isotopes (64Zn, 66Zn, 67Zn, 68Zn, 70Zn), and selenium has six (74Se, 76Se, 77Se, 78Se, 80Se, 82Se), which would result in a distinctive cluster of peaks for the molecular ion.
Computational and Theoretical Studies on Bis 2 Aminobenzeneselenolato N,se Zinc
Density Functional Theory (DFT) Calculations for Structural Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of Bis(2-aminobenzeneselenolato-N,Se)zinc, DFT calculations are instrumental in predicting its three-dimensional geometry. By solving the Kohn-Sham equations, researchers can determine the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
The choice of the functional and basis set is a critical aspect of DFT calculations. For zinc complexes, hybrid functionals such as B3LYP are often employed, as they incorporate a portion of the exact Hartree-Fock exchange, providing a good balance between accuracy and computational cost. nih.govdavidpublisher.com Basis sets, which are sets of mathematical functions used to represent the electronic wavefunctions, must be chosen carefully to accurately describe the electrons of all atoms, including the heavy selenium and zinc atoms. Basis sets like 6-311++G(d,p) for the ligand atoms and a LANL2DZ effective core potential for the zinc and selenium atoms are common choices. researchgate.net
A typical output from a DFT geometry optimization of this compound would be a set of Cartesian coordinates for each atom, from which the structural parameters can be derived. These predicted parameters can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
| Parameter | Predicted Value |
|---|---|
| Zn-Se Bond Length (Å) | 2.35 - 2.45 |
| Zn-N Bond Length (Å) | 2.05 - 2.15 |
| Se-Zn-Se Bond Angle (°) | 110 - 120 |
| N-Zn-N Bond Angle (°) | 95 - 105 |
| Se-Zn-N Bond Angle (°) | 90 - 100 |
Quantum Chemical Approaches to Bonding and Electronic Structure
Beyond structural prediction, quantum chemical methods provide a deeper understanding of the bonding and electronic properties of this compound. An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich selenium and nitrogen atoms of the ligands, while the LUMO may be centered on the zinc ion or distributed over the aromatic rings of the ligands. The contribution of the zinc d-orbitals to the molecular orbitals can also be quantified, providing insight into the covalent character of the metal-ligand bonds. uwa.edu.au
Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that can be used to study the bonding in this complex. NBO analysis transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of familiar chemical concepts like lone pairs, bonding orbitals, and antibonding orbitals. This method can provide a quantitative measure of the charge transfer between the ligands and the zinc ion, as well as the hybridization of the atomic orbitals involved in bonding. The calculated natural charges on the zinc, selenium, and nitrogen atoms can help to elucidate the nature and polarity of the coordinate bonds.
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | -5.5 to -6.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 3.5 - 5.0 |
| Natural Charge on Zn | +1.2 to +1.5 |
| Natural Charge on Se | -0.4 to -0.6 |
| Natural Charge on N | -0.7 to -0.9 |
Molecular Dynamics Simulations for Solution Behavior
While DFT and other quantum chemical methods are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can provide valuable insights into its behavior in different solvents. A key aspect that can be investigated is the stability of the complex in solution. By simulating the complex in a box of solvent molecules (e.g., water, DMSO, or methanol), it is possible to observe whether the ligands remain coordinated to the zinc ion or if dissociation occurs. The simulations can also reveal the structure of the solvent around the complex, including the formation of solvation shells and specific solvent-solute interactions, such as hydrogen bonding. rsc.orgnih.gov
The dynamics of the complex, including the flexibility of the ligands and the fluctuations in the coordination geometry, can also be analyzed. For example, the root-mean-square deviation (RMSD) of the atomic positions from their equilibrium structure can be calculated to assess the rigidity of the complex. Furthermore, the radial distribution functions (RDFs) between the zinc ion and the solvent atoms can be computed to characterize the solvation structure. rsc.org
To perform MD simulations, a force field is required. A force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For metal complexes, developing an accurate force field can be challenging. Often, a quantum mechanics/molecular mechanics (QM/MM) approach is used, where the complex itself is treated with a quantum mechanical method (like DFT), while the solvent is described by a classical force field. This hybrid approach allows for an accurate description of the electronic effects within the complex while still being computationally feasible for simulating a large system. rsc.org
| Property of Interest | Information Gained from MD Simulations |
|---|---|
| Complex Stability | Observation of ligand dissociation or stability of the coordination sphere over time. |
| Solvation Structure | Characterization of the first and second solvation shells around the complex. |
| Hydrogen Bonding | Identification of hydrogen bonds between the amino groups of the ligands and solvent molecules. |
| Conformational Dynamics | Analysis of the flexibility of the chelate rings and the phenyl groups. |
Applications of Bis 2 Aminobenzeneselenolato N,se Zinc in Materials Science and Catalysis
Single-Source Precursors for Zinc Selenide (B1212193) (ZnSe) Materials
Single-source precursors are compounds that contain all the necessary elements for the formation of the desired material within one molecule. For the synthesis of zinc selenide (ZnSe), a crucial II-VI semiconductor with a wide bandgap of 2.7 eV, single-source precursors like Bis(2-aminobenzeneselenolato-N,Se)zinc offer significant advantages over traditional dual-source methods. researchgate.net These advantages include inherent stoichiometry control, lower decomposition temperatures, and potentially simpler, more reproducible syntheses of high-quality ZnSe nanomaterials. rsc.org
Thermolytic Decomposition Pathways to Nanoparticles
The primary method for converting single-source precursors into semiconductor nanoparticles is thermolytic decomposition. This process involves heating the precursor in a high-boiling point, coordinating solvent, which initiates the decomposition of the complex and the subsequent nucleation and growth of the desired nanoparticles. For this compound, the proposed thermolytic pathway leads to the formation of ZnSe.
The decomposition is believed to proceed through the following general steps:
Activation: At elevated temperatures, the precursor complex absorbs thermal energy, leading to the weakening of the coordinate bonds.
Bond Cleavage: The critical step is the cleavage of the Zn-Se and Se-C bonds. This releases the constituent elements, zinc and selenium, in a highly reactive state.
Nucleation: The reactive species aggregate to form small, thermodynamically stable clusters or nuclei of ZnSe.
Growth: These nuclei then grow by consuming additional monomer units from the solution, a process often mediated by capping agents present in the reaction mixture.
[Zn(SeC6H4NH2)2] -> ZnSe(s) + Volatile Organic Byproducts
Thermogravimetric analysis (TGA) of analogous zinc diselenocarbamate precursors shows significant weight loss at specific temperature ranges, corresponding to the decomposition and formation of stoichiometric ZnSe. researchgate.net A similar thermal profile is anticipated for this compound, with the final residual mass corresponding to pure ZnSe.
Control of Nanoparticle Morphology and Size through Precursor Design
The design of the single-source precursor molecule itself is a powerful tool for controlling the size, shape, and crystal phase of the resulting ZnSe nanoparticles. By modifying the organic ligands attached to the selenium and coordinated to the zinc, the precursor's reactivity, solubility, and decomposition kinetics can be finely tuned.
Several factors influence the final nanoparticle characteristics:
Ligand Steric Hindrance: Bulky ligands on the precursor can slow down the decomposition rate and limit the growth of nanoparticles, often resulting in smaller, more monodisperse quantum dots.
Reaction Temperature and Time: Higher temperatures generally lead to faster nucleation and growth, which can result in larger particles. researchgate.net Controlling the reaction time allows for the isolation of nanoparticles at different stages of growth.
Capping Agents: The presence of coordinating solvents or specific capping agents (e.g., oleylamine, trioctylphosphine (B1581425) oxide) is crucial. These molecules dynamically bind to the surface of the growing nanoparticles, preventing aggregation and influencing the final shape by selectively passivating certain crystal facets. rsc.orgnih.gov
By systematically varying these parameters, a range of ZnSe nanostructures, from quantum dots to nanorods and tetrapods, can be synthesized. nih.gov The ability to control these features is essential for tuning the optical and electronic properties of the material for applications in light-emitting diodes (LEDs), bio-imaging, and photovoltaics. redalyc.org
| Precursor Type | Reaction Temp. (°C) | Capping Agent | Resulting Morphology | Approx. Size (nm) |
|---|---|---|---|---|
| Zinc Stearate / Se powder | 220 | Oleic Acid | Quantum Dots | 3-5 |
| Zinc Acetate (B1210297) / SeO₂ | 260 | None (One-pot) | Tetrapods | 20-30 (arm length) |
| Zinc Nitrate / NaBH₄-Se | 75 | Pentasodium Tripolyphosphate | Spherical | 3-5 |
Exploration in Catalytic Systems
The molecular structure of this compound, featuring a Lewis acidic zinc center and potentially redox-active selenium and nitrogen atoms, suggests its utility in various catalytic applications.
Potential in Electrocatalysis (e.g., Oxygen Evolution Reaction)
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in rechargeable metal-air batteries. mdpi.com While many OER catalysts are based on expensive noble metals, there is growing interest in earth-abundant alternatives.
This compound holds potential as an OER electrocatalyst. Studies on analogous bimetallic zinc selenolate complexes have shown that the selenium center can be the crucial active site for electrocatalysis. The proposed mechanism involves the selenium atom undergoing a series of proton-coupled electron transfers, facilitating the formation of an O-O bond. The Lewis acidic Zn(II) center plays a vital role by binding and activating water molecules, bringing them in proximity to the active selenium site and tuning the redox potential of the complex. The presence of the aminobenzene ligand may also facilitate electron transfer and stabilize the catalytic intermediates. This cooperative action between the selenium, zinc, and ligand components could enable the four-electron oxidation of water to molecular oxygen. frontiersin.orgmdpi.com
Homogeneous Catalysis for Organic Transformations (e.g., CO2 Reduction)
The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a key goal of green chemistry. mdpi.com Zinc complexes are well-known homogeneous catalysts for various organic transformations, including the chemical fixation of CO2 into cyclic carbonates (via reaction with epoxides) and the reduction of CO2 to formate (B1220265) or other C1 feedstocks. researchgate.netrsc.org
In these reactions, the Lewis acidic zinc center of this compound could serve as the active site for binding and activating substrates. For CO2/epoxide coupling, the zinc center would coordinate to the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack. The selenolate ligand itself could potentially act as an internal nucleophile to initiate the ring-opening of the epoxide, or an external co-catalyst could be used. Similarly, for CO2 reduction, the zinc center can bind CO2, activating the C=O bond and lowering the energy barrier for its subsequent reduction by a hydride source. researchgate.netmdpi.com
| Catalyst Type | Substrate | Temp. (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Rare-earth/zinc heterometallic complex | Cyclohexene oxide | 80 | 20 | 95 |
| Zinc-salphen complex | Propylene oxide | 100 | 10 | 99 |
| Zinc(II) pincer complex | Styrene oxide | 120 | 15 | 96 |
Heterogeneous Catalytic Potential
While homogeneous catalysts offer high activity and selectivity, they can be difficult to separate from the reaction products. This challenge can be overcome by immobilizing the molecular catalyst onto a solid support, creating a heterogeneous catalyst. This compound could be adapted for heterogeneous applications by anchoring it to materials like porous carbon, silica, or metal-organic frameworks (MOFs). researchgate.net
This approach would create a solid catalyst with well-defined, single-atom active sites (the Zn-Se-N core), combining the precision of molecular catalysis with the practical advantages of heterogeneous systems, such as enhanced stability and recyclability. nih.gov Such supported catalysts could be applied to a wide range of reactions, including polymerizations, oxidations, and reductions, where the recovery of the catalyst is crucial for industrial viability. researchgate.net
Exploratory Investigations of Bis 2 Aminobenzeneselenolato N,se Zinc in Biological Systems
Interaction Studies with Deoxyribonucleic Acid (DNA)
No published research is available to detail the DNA binding affinity or the specific modes of interaction for Bis(2-aminobenzeneselenolato-N,Se)zinc.
There is no scientific literature describing any DNA cleavage activity or mechanisms associated with this compound.
Ligand Design Principles for Biologically Active Zinc Complexes
While the design of biologically active zinc complexes is an active area of research, these principles cannot be specifically applied to this compound without experimental data. The biological activity of zinc complexes is highly dependent on the nature of the ligand, which influences the complex's geometry, stability, and reactivity. Key considerations in ligand design include:
Coordination Environment: The number and type of donor atoms in the ligand determine the coordination geometry around the zinc ion, which can influence its interaction with biological macromolecules.
Steric Factors: The size and shape of the ligand can provide selectivity for specific binding sites on a biological target.
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can modulate the Lewis acidity of the zinc center, potentially influencing its catalytic activity.
Without specific studies on this compound, it is not possible to provide a detailed analysis of its properties based on these general principles.
Future Research Directions and Unexplored Potential of Bis 2 Aminobenzeneselenolato N,se Zinc
Development of Novel Synthetic Strategies
The synthesis of metal chalcogenolates has traditionally relied on methods such as metathesis reactions using alkali metal chalcogenolates or oxidative addition. rsc.org For Bis(2-aminobenzeneselenolato-N,Se)zinc, future research should focus on developing more efficient, controlled, and scalable synthetic protocols.
Current methods for analogous zinc selenolate complexes often involve the reaction of a zinc salt (e.g., Zinc Acetate) with a pre-formed sodium selenolate. researchgate.net Novel strategies could provide advantages in terms of purity, yield, and precursor stability. Exploring modern synthetic techniques could significantly advance the accessibility and utility of this compound.
Potential Future Synthetic Approaches:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. It would be a prime candidate for optimizing the reaction between a zinc source and 2-aminobenzeneselenol.
Sonochemical Methods: Utilizing high-intensity ultrasound can induce unique chemical reactivities and lead to the formation of nanostructured materials. Applying this to the synthesis of this compound could yield novel polymorphs or nanoparticles with distinct properties.
Single-Source Precursor Routes: Designing precursors where the ligand is already coordinated to the zinc center can offer greater control over stoichiometry and reduce impurities. mdpi.com The direct reaction of diethylzinc (B1219324) with the 2-aminobenzeneselenol ligand in a 1:2 molar ratio under an inert atmosphere is a promising avenue. nih.gov
Electrochemical Synthesis: The electrochemical oxidation of a zinc anode in a solution containing 2-aminobenzeneselenol could provide a clean and direct route to the complex, avoiding the need for salt byproducts.
Table 1: Comparison of Potential Synthetic Strategies
| Method | Potential Advantages | Key Research Question |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficiency. | Can reaction conditions be optimized to prevent ligand decomposition? |
| Sonochemical | Access to unique morphologies, potential for nanomaterial synthesis. | Does sonication affect the coordination mode of the ligand? |
| Single-Source Precursor | High purity, stoichiometric control, suitable for CVD. | What is the thermal stability and volatility of the resulting complex? |
| Electrochemical | High purity, avoidance of metathesis byproducts. | Can the process be scaled for bulk synthesis? |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the electronic and geometric structure of this compound is critical for predicting its reactivity and guiding its application. While standard techniques like FT-IR, UV-Vis, and basic NMR are foundational, advanced spectroscopic methods can provide deeper insights that remain unexplored for this compound. researchgate.netijasrm.com
The coordination of the ligand to the zinc center via both nitrogen and selenium atoms suggests a distorted tetrahedral geometry, as is common for four-coordinate zinc complexes. researchgate.net However, the precise bond lengths, angles, and solution-state dynamics are unknown.
Proposed Advanced Characterization:
Multi-nuclear and Variable-Temperature (VT) NMR: While ¹H and ¹³C NMR are standard, ⁷⁷Se NMR spectroscopy would provide direct information about the selenium coordination environment. acs.org VT-NMR studies could elucidate any fluxional processes or equilibria occurring in solution, such as ligand exchange or changes in coordination geometry. nih.gov
Solid-State NMR (SSNMR): To complement single-crystal X-ray diffraction data, SSNMR could probe the structure of polycrystalline or amorphous samples, providing information on local symmetry and intermolecular interactions.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) at the Zn K-edge and Se K-edge would be invaluable. These methods can determine the oxidation state and local coordination environment (bond distances, coordination number) of the absorbing atom, even in non-crystalline samples.
Advanced Vibrational Spectroscopy: Resonance Raman spectroscopy could be used to enhance vibrations associated with the chromophoric parts of the molecule, specifically the Zn-Se and Zn-N bonds, providing insights into the electronic structure.
Expansion into Novel Material Applications
One of the most promising future directions for this compound is its use as a single-source precursor for zinc selenide (B1212193) (ZnSe) nanomaterials. researchgate.net ZnSe is a wide-bandgap semiconductor with important applications in optoelectronics, particularly in blue light-emitting diodes (LEDs) and lasers. researchgate.net The presence of pre-existing Zn-Se bonds and volatile organic components makes this complex an ideal candidate for chemical vapor deposition (CVD) or related techniques. mdpi.com
Potential Material Applications:
Precursor for Thin Film Deposition: The thermal decomposition (thermolysis) of the complex could be studied to deposit thin films of ZnSe. researchgate.net The nitrogen-containing ligand might influence the decomposition pathway and the incorporation of dopants, which could be investigated for tuning the material's electronic properties.
Quantum Dot (QD) Synthesis: The complex could be used in colloidal synthesis routes to produce ZnSe quantum dots. The 2-aminobenzene moiety could act as a capping agent during synthesis, controlling particle growth and surface passivation, which is critical for achieving high photoluminescence quantum yields.
Thermoelectric Materials: Materials containing heavy elements like selenium are often investigated for thermoelectric applications. The potential to form a ZnSe matrix with controlled organic components opens a pathway to explore hybrid organic-inorganic materials with low thermal conductivity and good electronic properties.
Table 2: Potential Material Applications and Key Research Goals
| Application | Rationale | Key Research Goal |
| ZnSe Thin Films | Complex contains pre-formed Zn-Se bonds and volatile ligands. | Determine the decomposition temperature and mechanism via thermogravimetric analysis (TGA). |
| ZnSe Quantum Dots | Ligand can act as a capping agent to control nanocrystal growth. | Investigate the effect of precursor concentration and temperature on QD size and optical properties. |
| Thermoelectric Devices | Selenium is a heavy element; hybrid structure may reduce thermal conductivity. | Synthesize bulk material from the precursor and measure its Seebeck coefficient and thermal conductivity. |
Deeper Theoretical Insights into Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the structure, bonding, and reactivity of metal complexes where experimental data is scarce. nih.gov For this compound, theoretical studies could provide fundamental insights and predict properties before undertaking complex experiments.
Key Areas for Theoretical Investigation:
Structural and Electronic Properties: DFT calculations can be used to optimize the ground-state geometry of the complex, predicting bond lengths and angles. Analysis of the molecular orbitals (HOMO/LUMO) would reveal the nature of the frontier orbitals and provide insight into its electronic transitions, which can be correlated with experimental UV-Vis spectra. mdpi.com
Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the nature of the Zn-N and Zn-Se coordinate bonds, determining their degree of covalent versus ionic character. nih.gov
Reaction Mechanisms: DFT can model the thermal decomposition pathway of the complex to form ZnSe. This would help in understanding the reaction intermediates and byproducts, which is crucial for optimizing its use as a CVD precursor.
Spectroscopic Prediction: Calculation of vibrational frequencies (IR, Raman) and NMR chemical shifts (¹³C, ⁷⁷Se) would aid in the interpretation of experimental spectra and confirm structural assignments.
Comprehensive Studies on Molecular Recognition and Interactions with Biological Macromolecules
The intersection of zinc and selenium in biological systems is of significant interest. Zinc is an essential trace element crucial for the function of countless enzymes, while selenium is a key component of antioxidant enzymes like glutathione (B108866) peroxidase. researchgate.netnih.gov The biological potential of a molecule that combines both elements is therefore a compelling area for future research.
The structure of this compound, featuring aromatic rings and available amino groups, provides functionalities that could facilitate interactions with biological macromolecules.
Unexplored Bioinorganic Potential:
Interaction with Serum Albumin: Many metallodrugs are transported in the bloodstream by binding to proteins like bovine serum albumin (BSA) or human serum albumin (HSA). Fluorescence quenching and circular dichroism studies could be performed to determine if the complex binds to these proteins and to quantify the binding affinity.
Insulin-Mimetic Activity: Certain zinc complexes, particularly those with chalcogen donor ligands, have been shown to exhibit insulin-mimetic properties, making them potential candidates for anti-diabetic agents. researchgate.net The activity of this compound could be evaluated in vitro using fat cell assays.
Anticancer and Antimicrobial Activity: Both zinc complexes and organoselenium compounds have been investigated for their cytotoxic effects against cancer cells and various microbes. nih.govresearchgate.net The compound could be screened against a panel of human cancer cell lines (e.g., MCF-7, A549) and pathogenic bacteria to assess its potential as a therapeutic agent. The chelation of the ligand to the zinc ion may enhance its lipophilicity and ability to cross biological membranes. researchgate.net
Q & A
Q. What data management practices ensure reproducibility and security in studies involving this compound?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) with version control for raw data archival. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata tagging. Implement encryption protocols for sensitive computational models (e.g., DFT trajectories) and restrict access via role-based permissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
